molecular formula C40H72O2Si2 B13737842 [(3Z)-3-[(2E)-2-[(1S,7aS)-1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane

[(3Z)-3-[(2E)-2-[(1S,7aS)-1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane

Cat. No.: B13737842
M. Wt: 641.2 g/mol
InChI Key: UHCDRCBBCZLXBO-OLPONNFPSA-N
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Description

The compound “[(3Z)-3-[(2E)-2-[(1S,7aS)-1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane” is a complex organic molecule that features multiple functional groups, including silyl ethers and alkenes. This compound is likely to be of interest in fields such as organic synthesis, materials science, and potentially pharmaceuticals due to its intricate structure and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and stereochemistry. Common synthetic routes might include:

    Formation of the Indene Core: This could involve cyclization reactions starting from simpler aromatic precursors.

    Introduction of the Alkene Side Chains: This might be achieved through Wittig reactions or other olefination techniques.

    Silyl Ether Formation: This step would likely involve the reaction of hydroxyl groups with tert-butyl(dimethyl)silyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of such a compound would require optimization of each synthetic step to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The alkenes in the molecule could undergo oxidation to form epoxides or diols.

    Reduction: The alkenes could also be reduced to alkanes using hydrogenation techniques.

    Substitution: The silyl ethers could be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) for epoxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.

    Substitution: Bases like sodium hydride (NaH) for deprotonation and subsequent substitution.

Major Products

The major products of these reactions would depend on the specific conditions used but could include epoxides, diols, alkanes, and various substituted derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.

Biology and Medicine

If the compound exhibits biological activity, it could be studied for potential pharmaceutical applications. Its complex structure might interact with biological targets in unique ways.

Industry

In materials science, the compound could be used to create novel polymers or other materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as a pharmaceutical agent, it might bind to a particular enzyme or receptor, altering its activity.

Comparison with Similar Compounds

Similar Compounds

  • [(3Z)-3-[(2E)-2-[(1S,7aS)-1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which could confer unique reactivity and interactions compared to other similar molecules.

Properties

Molecular Formula

C40H72O2Si2

Molecular Weight

641.2 g/mol

IUPAC Name

[(3Z)-3-[(2E)-2-[(1S,7aS)-1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C40H72O2Si2/c1-28(2)29(3)19-20-30(4)35-23-24-36-32(18-17-25-40(35,36)12)21-22-33-26-34(41-43(13,14)38(6,7)8)27-37(31(33)5)42-44(15,16)39(9,10)11/h19-22,28-30,34-37H,5,17-18,23-27H2,1-4,6-16H3/b20-19+,32-21+,33-22-/t29?,30?,34?,35-,36?,37?,40-/m0/s1

InChI Key

UHCDRCBBCZLXBO-OLPONNFPSA-N

Isomeric SMILES

CC(C)C(C)/C=C/C(C)[C@@H]1CCC\2[C@]1(CCC/C2=C\C=C/3\CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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